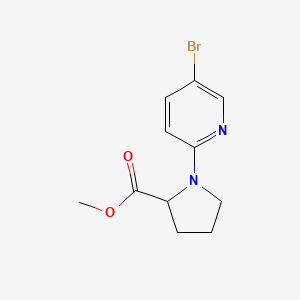
Methyl (5-bromopyridin-2-yl)prolinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of “Methyl (5-bromopyridin-2-yl)prolinate” consists of a pyridine ring substituted at the 5-position with a bromine atom and at the 2-position with a prolinate group . The InChI code for this compound is 1S/C8H8BrNO2/c1-12-8(11)4-7-3-2-6(9)5-10-7/h2-3,5H,4H2,1H3 .
Chemical Reactions Analysis
While specific chemical reactions involving “Methyl (5-bromopyridin-2-yl)prolinate” are not available, bromination reactions of 5-methylpyridine-2,3-dicarboxylic acid dimethyl ester (MPE) have been studied. The bromination reaction of MPE was found to be a typical reaction initiated by free radicals .
Physical And Chemical Properties Analysis
“Methyl (5-bromopyridin-2-yl)prolinate” is a white to yellow to brown solid or liquid . It has a molecular weight of 285.141. The compound should be stored in an inert atmosphere at temperatures between 2-8°C .
Wissenschaftliche Forschungsanwendungen
Anti-Fibrosis Drug Development
“Methyl (5-bromopyridin-2-yl)prolinate” derivatives have been studied for their potential anti-fibrotic activities. These compounds have been evaluated against immortalized rat hepatic stellate cells (HSC-T6), with some showing better anti-fibrotic activities than existing drugs like Pirfenidone . This suggests that these derivatives could be developed into novel anti-fibrotic drugs, potentially offering new treatments for diseases characterized by fibrosis.
Synthesis of Pyrimidine Derivatives
The compound has been used in the synthesis of novel 2-(pyridin-2-yl) pyrimidine derivatives . Pyrimidine is a core structure in medicinal chemistry known for its wide range of pharmacological activities, including antimicrobial, antiviral, antitumor, and antifibrotic properties. The ability to synthesize new pyrimidine derivatives expands the library of compounds available for drug discovery and development.
Collagen Expression Inhibition
In the context of anti-fibrosis, certain derivatives of “Methyl (5-bromopyridin-2-yl)prolinate” have been shown to effectively inhibit the expression of collagen . This is significant because excessive collagen deposition is a hallmark of fibrotic diseases, and controlling its expression is crucial for managing such conditions.
Hydroxyproline Content Reduction
Studies have indicated that these compounds can reduce the content of hydroxyproline in cell culture medium . Hydroxyproline is a major component of the protein collagen, and its reduction is indicative of a decrease in fibrosis, making this application relevant for fibrosis research and treatment.
Chemical Biology Research
The compound serves as an intermediate in the construction of novel heterocyclic compound libraries with potential biological activities . This is important for chemical biology research, where new compounds are continuously sought for various biological applications.
Medicinal Chemistry
“Methyl (5-bromopyridin-2-yl)prolinate” plays a role in the design of privileged structures in medicinal chemistry . Privileged structures are molecular frameworks that are capable of providing a high degree of biological potency and selectivity, thus serving as a valuable starting point for the development of new therapeutic agents.
Safety and Hazards
The safety data sheet for a similar compound, “Methyl 2-(5-bromopyridin-2-yl)acetate”, indicates that it is a highly flammable liquid and vapor. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to handle this compound with appropriate protective equipment and in a well-ventilated area .
Wirkmechanismus
Target of Action
Methyl (5-bromopyridin-2-yl)prolinate is a complex compound that is often used in the field of organic synthesis . Its primary targets are typically organoboron reagents, which are used in Suzuki–Miyaura coupling reactions . These reactions are widely applied in the formation of carbon-carbon bonds .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . This involves the transfer of formally nucleophilic organic groups from boron to palladium . The compound’s bromopyridinyl group can be incorporated into biaryls in good to excellent yields .
Biochemical Pathways
It is known that the compound plays a role in the suzuki–miyaura coupling reaction, which is a key process in organic synthesis .
Result of Action
The primary result of the compound’s action is the formation of new carbon-carbon bonds through the Suzuki–Miyaura coupling reaction . This can lead to the synthesis of a wide range of organic compounds .
Action Environment
The efficacy and stability of Methyl (5-bromopyridin-2-yl)prolinate can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction is known to be exceptionally mild and tolerant of various functional groups . Therefore, the compound’s action may be influenced by the presence of other functional groups in the reaction environment.
Eigenschaften
IUPAC Name |
methyl 1-(5-bromopyridin-2-yl)pyrrolidine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN2O2/c1-16-11(15)9-3-2-6-14(9)10-5-4-8(12)7-13-10/h4-5,7,9H,2-3,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMFIJFBQKQYWCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCN1C2=NC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-(5-bromopyridin-2-yl)pyrrolidine-2-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N1-([2,2'-bifuran]-5-ylmethyl)-N2-(2-(trifluoromethyl)phenyl)oxalamide](/img/structure/B2990343.png)
![N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-methoxyacetamide](/img/structure/B2990344.png)
![2-Benzyl-4-[(2,6-dichlorophenyl)methoxy]quinazoline](/img/structure/B2990346.png)
![(1R,5S)-8-((1-methyl-1H-imidazol-4-yl)sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B2990347.png)

![N-(2,3-dimethylphenyl)-2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2990352.png)
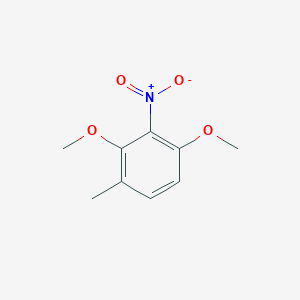
![N-butyl-N'-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)oxamide](/img/structure/B2990354.png)
![N-(2-methylbenzo[d]thiazol-5-yl)-1-tosylpiperidine-4-carboxamide](/img/structure/B2990355.png)
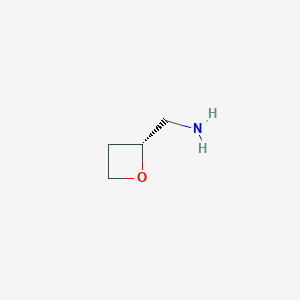
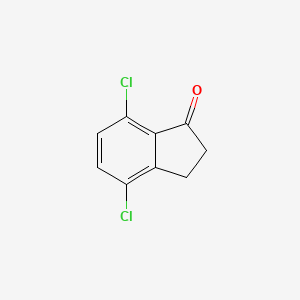
![2-Cyclopropyl-1-[1-(5-ethylpyrimidin-2-yl)azetidin-3-yl]benzimidazole](/img/structure/B2990362.png)
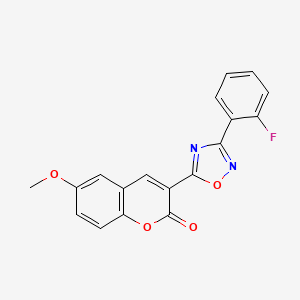
![N-(4-butylphenyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2990364.png)